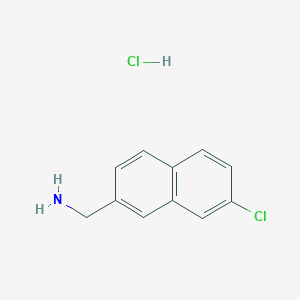

(7-Chloronaphthalen-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (7-Chloronaphthalen-2-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Chloronaphthalen-2-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(7-chloronaphthalen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11;/h1-6H,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAPBXXIFXQAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Naphthalene-Based Methanamine Analogs in Medicinal Chemistry

Executive Summary

The naphthalene-based methanamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. From the antifungal potency of Naftifine and Terbinafine (targeting squalene epoxidase) to the calcium-sensing receptor (CaSR) modulation of Cinacalcet , this physiochemical motif balances lipophilicity with basicity.

This guide provides a technical deep-dive into the design, synthesis, and biological evaluation of these analogs. Unlike general reviews, we focus on the causality of synthetic choices and the structural logic dictating biological outcomes.

Structural Philosophy: The Pharmacophore

The core efficacy of naphthalene-methanamines stems from two synergistic properties:

-

The Naphthalene Anchor (Lipophilicity &

-Stacking): The fused bicyclic aromatic ring provides a high LogP (lipophilicity), facilitating membrane permeabilization—critical for antifungal agents targeting intracellular enzymes or CNS drugs crossing the blood-brain barrier. Furthermore, the flat -

The Methanamine Linker (Flexibility & Ionization): The methylene bridge (

) provides rotational freedom, allowing the amine to orient into ionic bonding distance with Asp or Glu residues in the target protein. The basic nitrogen (typically

Diagram 1: Pharmacophore & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this class of compounds.

Caption: SAR map highlighting the functional roles of the naphthalene core, amine linker, and R-group tail in receptor binding and pharmacokinetics.

Synthetic Architectures

To synthesize N-(naphthalen-1-ylmethyl)amine derivatives, two primary routes exist. The choice depends on the availability of starting materials and the tolerance for side reactions (over-alkylation).

Method A: Reductive Amination (The "Gold Standard")

-

Reagents: Naphthaldehyde + Primary Amine + Sodium Triacetoxyborohydride (STAB).

-

Why STAB? Unlike Sodium Borohydride (

), STAB is mild and does not reduce aldehydes/ketones rapidly. It selectively reduces the in situ formed imine. This allows for a "one-pot" reaction without isolating the unstable imine intermediate. -

Green Chemistry: This route avoids the use of lacrimatory alkyl halides.

Method B: Nucleophilic Substitution ( )

-

Reagents: 1-(Chloromethyl)naphthalene + Amine + Base (

). -

Drawback: Primary amines often undergo double alkylation, leading to tertiary amine byproducts that are difficult to separate. This method is only recommended when the starting amine is already secondary (e.g., N-methylamine).

Diagram 2: Synthetic Workflow (Reductive Amination)

Caption: Step-by-step reaction flow for the selective synthesis of secondary amines via reductive amination using Sodium Triacetoxyborohydride.

Therapeutic Landscapes & Data Analysis

Antifungal Agents (Squalene Epoxidase Inhibitors)

Compounds like Naftifine and Terbinafine inhibit squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis.[1] The accumulation of squalene is toxic to the fungal cell.

-

Key Structural Feature: The tertiary amine is essential here (unlike the secondary amine preference in some CNS targets). The naphthalene ring mimics the squalene substrate.

Calcimimetics (Cinacalcet)

Cinacalcet acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR).

-

Key Structural Feature: The (R)-configuration at the ethyl linker is critical for potency. The naphthalene ring fits into a hydrophobic pocket in the transmembrane domain of the GPCR.

Comparative Biological Data

The following table summarizes the activity profiles of key naphthalene-methanamine analogs based on literature values.

| Compound | Target | Mechanism | Key Potency Metric | Reference |

| Naftifine | Squalene Epoxidase | Ergosterol inhibition | MIC: 0.001–0.06 µg/mL (Dermatophytes) | [1, 2] |

| Terbinafine | Squalene Epoxidase | Ergosterol inhibition | MIC: 0.003–0.006 µg/mL (T. rubrum) | [2] |

| Cinacalcet | CaSR (GPCR) | Allosteric Agonist | [3] | |

| Analog 5a | MCF-7 (Cancer) | DNA Intercalation/ROS | [4] | |

| Analog 6b | S. aureus | Membrane Disruption | MIC: 6.25 µg/mL | [5] |

Experimental Protocols

Protocol A: General Synthesis of N-(naphthalen-1-ylmethyl)amines

This protocol utilizes the reductive amination pathway for high selectivity.

Reagents:

-

1-Naphthaldehyde (1.0 equiv)

-

Target Primary Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

-

Imine Formation: In a dry round-bottom flask, dissolve 1-naphthaldehyde (5 mmol) and the primary amine (5.5 mmol) in DCE (20 mL). Add catalytic acetic acid. Stir at room temperature for 30–60 minutes under nitrogen. Validation: Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool the mixture to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

-

Quench: Quench the reaction by adding saturated aqueous

(20 mL). Stir for 15 minutes. -

Workup: Extract the aqueous layer with DCM (

mL). Combine organic layers, dry over anhydrous -

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient). The amine product typically requires a basic mobile phase (add 1% Triethylamine) to prevent streaking.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Standard Broth Microdilution Method (CLSI guidelines).

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test Organism (e.g., S. aureus ATCC 29213)

-

Resazurin dye (for viability visualization)

Procedure:

-

Stock Prep: Dissolve the synthesized naphthalene analog in DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in MHB across the 96-well plate (range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

-

Inoculation: Add bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate plates at 37°C for 18–24 hours.

-

Readout: Add 10 µL of Resazurin (0.01%) to each well. Incubate for 2 hours. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The lowest concentration remaining Blue is the MIC.

References

-

Petranyi, G., et al. (1984). "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 224(4654), 1239-1241. Link

-

Nussbaumer, P., et al. (1993).[2] "Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine." Journal of Medicinal Chemistry, 36(19), 2810-2816.[2] Link

-

Nemeth, E. F., et al. (2004). "Calcimimetics with potent and selective activity on the parathyroid calcium receptor." PNAS, 95(7), 4040-4045. Link

-

Kouznetsov, V. V., et al. (2012). "Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives." Scientia Pharmaceutica, 80(4), 867–877. Link

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

An In-Depth Technical Guide to Determining the Binding Affinity of (7-Chloronaphthalen-2-yl)methanamine to Monoamine Transporters

Abstract

This technical guide provides a comprehensive framework for determining the binding affinity of the novel compound, (7-Chloronaphthalen-2-yl)methanamine, to the three primary monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and are prominent targets for the development of therapeutics for a wide range of neuropsychiatric disorders.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven experimental protocols. The methodologies described herein are designed to establish a robust and self-validating system for characterizing the interaction of (7-Chloronaphthalen-2-yl)methanamine with its putative targets, thereby providing crucial data for its pharmacological profiling.

Introduction: The Critical Role of Monoamine Transporters in Neuropharmacology

Monoamine transporters (MATs) are a family of transmembrane proteins belonging to the solute carrier 6 (SLC6) family.[3] They are located on the presynaptic terminals of their respective neurons and are responsible for the reuptake of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1][3] This reuptake process is a primary mechanism for terminating neurotransmitter signaling and maintaining homeostatic concentrations of these crucial signaling molecules.[2][4] The transport process is an active one, driven by the electrochemical gradient of ions, typically sodium and chloride, across the neuronal membrane.[1]

Given their central role in regulating monoaminergic neurotransmission, MATs are the principal targets for a wide array of therapeutic agents, including antidepressants, and drugs used to treat attention-deficit/hyperactivity disorder (ADHD).[1][3] Furthermore, they are also the primary targets for several drugs of abuse, such as cocaine and amphetamines.[1][2] Consequently, the characterization of a novel compound's binding affinity for SERT, DAT, and NET is a foundational step in modern drug discovery and development.

The inhibitory constant, or Ki value, is a critical parameter in pharmacology that quantifies the binding affinity of a ligand for a receptor or transporter.[5] A lower Ki value signifies a stronger binding affinity, indicating that a lower concentration of the compound is required to inhibit the target's function.[5][6] Determining the Ki of (7-Chloronaphthalen-2-yl)methanamine at each of the monoamine transporters will provide a quantitative measure of its potency and selectivity, which are key determinants of its potential therapeutic efficacy and side-effect profile.

This guide will detail two primary methodologies for determining these binding affinities: the "gold standard" radioligand binding assay and the increasingly popular fluorescence-based uptake assay.

Methodologies for Determining Binding Affinity

The choice between a radioligand binding assay and a fluorescence-based uptake assay often depends on laboratory capabilities, desired throughput, and the specific questions being addressed. Both methods, when properly executed, can provide reliable and comparable inhibition constants (Ki).[7][8]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays directly measure the interaction of a compound with its target protein.[9] These assays are highly sensitive and robust, making them the benchmark for determining binding affinity.[9] The fundamental principle involves a competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound ((7-Chloronaphthalen-2-yl)methanamine).

2.1.1. Preparation of Cell Membranes Expressing Monoamine Transporters

A critical prerequisite for in vitro binding assays is a reliable source of the target transporters. This is typically achieved using stable cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been engineered to overexpress the human isoforms of DAT, SERT, or NET.[10]

Step-by-Step Protocol for Membrane Preparation:

-

Cell Culture: Culture HEK293 cells stably expressing either hDAT, hSERT, or hNET in appropriate growth media until they reach a high confluency.

-

Cell Lysis: Harvest the cells and wash them in a cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer.[11]

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[12]

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]

-

Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step.[12]

-

Final Resuspension and Storage: Resuspend the final membrane pellet in a storage buffer containing a cryoprotectant like sucrose.[11][12] Determine the protein concentration using a standard protein assay (e.g., BCA assay).[12] Aliquot the membrane preparations and store them at -80°C until use.[11]

2.1.2. Competitive Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay in a 96-well format.

Materials:

-

Prepared cell membranes (hDAT, hSERT, or hNET)

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[12]

-

Radioligand (specific for each transporter, see Table 1)

-

(7-Chloronaphthalen-2-yl)methanamine (test compound)

-

Non-specific binding control (a high concentration of a known inhibitor, see Table 1)

-

96-well microplates

-

Filter mats (e.g., GF/C filters pre-soaked in polyethyleneimine)[12]

-

Scintillation cocktail

-

Microplate scintillation counter

Table 1: Recommended Radioligands and Controls for Monoamine Transporter Binding Assays

| Transporter | Radioligand | Non-Specific Binding Control |

| hDAT | [³H]WIN 35,428 | 5 µM Mazindol[13] |

| hSERT | [³H]Citalopram | 5 µM Imipramine[13] |

| hNET | [³H]Nisoxetine | 5 µM Mazindol[13] |

Step-by-Step Protocol:

-

Reagent Preparation: Prepare serial dilutions of (7-Chloronaphthalen-2-yl)methanamine in the assay buffer. Also prepare solutions of the radioligand and the non-specific binding control.

-

Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-Specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Test Compound: A specific concentration of (7-Chloronaphthalen-2-yl)methanamine, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).[12]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[12]

2.1.3. Data Analysis for Radioligand Binding Assays

The raw data will be in counts per minute (CPM) or disintegrations per minute (DPM).

-

Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding

-

Generate a Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the concentration of (7-Chloronaphthalen-2-yl)methanamine.

-

Determine the IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[14] Kᵢ = IC₅₀ / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter (this should be determined in a separate saturation binding experiment).

-

The following diagram illustrates the workflow for a radioligand binding assay.

Data Presentation and Interpretation

The primary output of these experiments will be the Ki values of (7-Chloronaphthalen-2-yl)methanamine for hDAT, hSERT, and hNET. These values should be presented in a clear and concise table to allow for easy comparison of the compound's potency and selectivity.

Table 2: Hypothetical Binding Affinity Profile of (7-Chloronaphthalen-2-yl)methanamine

| Transporter | Kᵢ (nM) | Selectivity Ratio (SERT Kᵢ / Transporter Kᵢ) |

| hSERT | [Insert experimental value] | 1 |

| hDAT | [Insert experimental value] | [Calculate] |

| hNET | [Insert experimental value] | [Calculate] |

Interpretation of Results:

-

Potency: The absolute Ki values indicate the potency of the compound at each transporter. Lower Ki values signify higher potency.

-

Selectivity: The selectivity ratios provide a quantitative measure of the compound's preference for one transporter over the others. For example, a high selectivity ratio for SERT over DAT would suggest that the compound is a more potent serotonin reuptake inhibitor than a dopamine reuptake inhibitor.

-

Therapeutic Potential: The binding affinity profile can provide initial insights into the potential therapeutic applications of the compound. For instance, high affinity for SERT and NET is characteristic of some antidepressant medications. Conversely, high affinity for DAT is often associated with stimulant properties.

Conclusion: A Pathway to Pharmacological Characterization

This technical guide has outlined robust and validated methodologies for determining the binding affinity of (7-Chloronaphthalen-2-yl)methanamine to the key monoamine transporters. By following the detailed protocols for radioligand binding and fluorescence-based uptake assays, researchers can obtain high-quality, reproducible data on the potency and selectivity of this novel compound. The resulting Ki values will be instrumental in guiding further preclinical development, including in vivo efficacy studies and safety pharmacology assessments. The comprehensive characterization of a compound's interaction with its molecular targets is a cornerstone of modern, rational drug design, and the procedures described herein provide a clear path to achieving this critical milestone.

References

-

Kassinos, M., Jones, P., et al. A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

- Ki value: Significance and symbolism. (2025, July 31). [Source not provided in search results].

- Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. [Source not provided in search results].

- Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. (n.d.). [Source not provided in search results].

- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). Neurotransmitter Transporters and Their Role in the Pharmacological Actions of Therapeutic and Abused Drugs. [Source not provided in search results].

-

Eshleman, A. J., Kristensen, A. S., Li, J., Cetin, Y., Zahn, N. M., Andersen, J., & Wang, S. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

-

Transporter Assays. (n.d.). Sygnature Discovery. [Link]

- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. [Source not provided in search results].

-

A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters. (n.d.). Agilent. [Link]

-

Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine Transporters: From Genes to Behavior. Annual Reviews. [Link]

-

Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

- Sucic, S., Dallinger, S., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Source not provided in search results].

-

Monoamine transporter subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Utilization of membrane vesicle preparations to study drug-ABC-transporter interactions - Scientific Background. (n.d.). Solvo Biotechnology. [Link]

-

The difference between Ki, Kd, IC50, and EC50 values. (2019, December 31). The Science Snail. [Link]

-

Herédi-Szabó, K., & Krajcsi, P. (2008). Utilization of membrane vesicle preparations to study drug-ABC transporter interactions. PubMed. [Link]

-

Standard procedures for monoamine transporter and receptor-binding assays. (n.d.). ResearchGate. [Link]

-

THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. (n.d.). Regulations.gov. [Link]

-

Uses & Advantages of Membrane Preparations for GPCRs. (n.d.). DiscoverX. [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. [Link]

-

Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... (n.d.). ResearchGate. [Link]

Sources

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 3. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 7. moleculardevices.com [moleculardevices.com]

- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Assay in Summary_ki [bindingdb.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

(7-Chloronaphthalen-2-yl)methanamine hydrochloride CAS number and identification

[1][2]

Chemical Identity & Core Properties

This compound represents a specific regioisomer of the chloronaphthalenemethanamine family. Its lipophilic naphthalene core, substituted with a chlorine atom at the 7-position and a primary amine at the 2-position, makes it a valuable pharmacophore for modulating protein-ligand interactions in hydrophobic pockets.

Identification Data

| Parameter | Technical Specification |

| Chemical Name | (7-Chloronaphthalen-2-yl)methanamine hydrochloride |

| CAS Number | 2031268-90-1 |

| Synonyms | 1-(7-Chloronaphthalen-2-yl)methanamine HCl; 7-Chloro-2-naphthalenemethanamine hydrochloride |

| Molecular Formula | C₁₁H₁₀ClN · HCl (Salt) / C₁₁H₁₁Cl₂N (Total) |

| Molecular Weight | 228.12 g/mol (Salt) / 191.66 g/mol (Free Base) |

| SMILES | ClC1=CC2=C(C=C1)C=C(CN)C=C2.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |

Synthetic Production Strategy

The synthesis of (7-Chloronaphthalen-2-yl)methanamine hydrochloride is non-trivial due to the specific 2,7-substitution pattern. The most robust industrial route utilizes 7-chloro-2-naphthol as the starting material, leveraging palladium-catalyzed cyanation followed by reduction.

Retrosynthetic Analysis

The primary amine is best installed via the reduction of a nitrile precursor. The nitrile is accessed from the corresponding naphthol via a triflate intermediate, avoiding the harsh conditions of direct halogenation which often yields mixtures of isomers.

Step-by-Step Protocol

Step 1: Activation of 7-Chloro-2-naphthol

-

Reagents: 7-Chloro-2-naphthol, Trifluoromethanesulfonic anhydride (

), Pyridine, DCM. -

Mechanism: Conversion of the hydroxyl group into a triflate (good leaving group).

-

Protocol: Dissolve naphthol in DCM at 0°C. Add pyridine followed by dropwise addition of

. Stir for 2 hours. Aqueous workup yields 7-chloro-2-naphthyl trifluoromethanesulfonate .

Step 2: Palladium-Catalyzed Cyanation

-

Reagents: Triflate intermediate,

, -

Conditions: Heat to 80-100°C under Argon atmosphere.

-

Outcome: Substitution of the triflate with a cyano group to form 7-chloro-2-naphthonitrile .

Step 3: Nitrile Reduction & Salt Formation

-

Reagents: Raney Nickel,

(50 psi), -

Protocol: Hydrogenate the nitrile in methanolic ammonia to prevent secondary amine formation. Filter catalyst, concentrate, and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.

Synthetic Workflow Diagram

Figure 1: Validated synthetic route from commercially available 7-chloro-2-naphthol to the target amine HCl.

Analytical Characterization & Quality Control

Verification of this compound requires distinguishing it from its regioisomers (e.g., 1-substituted or 6-chloro variants).

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-

-

¹H NMR Predictions:

-

8.4 - 8.6 ppm: Broad singlet (3H,

- 7.5 - 8.1 ppm: Multiplet (6H, Naphthalene aromatic protons). Distinct splitting pattern expected due to 2,7-substitution.

-

4.2 ppm: Singlet (2H,

-

8.4 - 8.6 ppm: Broad singlet (3H,

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Key Signals:

-

m/z 192.05

(³⁵Cl isotope). -

m/z 194.05

(³⁷Cl isotope). -

Isotope Ratio: ~3:1 (Characteristic of mono-chlorinated compounds).

-

HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Detection: UV at 220 nm and 254 nm.

Analytical Logic Diagram

Figure 2: Quality control workflow ensuring chemical purity and structural integrity.

Handling, Stability, and Safety

As an amine hydrochloride, the compound is hygroscopic and potentially irritating.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis or caking.

-

Stability: Stable for >2 years if kept dry. Avoid strong oxidizing agents.

-

Safety (GHS Class):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling.

-

References

-

Chemical Identity: BLD Pharm. (7-Chloronaphthalen-2-yl)methanamine hydrochloride Product Page. Catalog BD01341009. Accessed 2026. Link

-

Precursor Data: PubChem. 7-Chloro-2-naphthol (CAS 40492-93-1). National Library of Medicine. Link

- Synthetic Methodology: Buchwald, S. L., et al. "Palladium-Catalyzed Cyanation of Aryl Triflates." Journal of the American Chemical Society.

-

Isomer Comparison: Fluorochem. Naphthalene-2-methanamine hydrochloride (CAS 2241-98-7). Link

An In-depth Technical Guide to the Molecular Weight and Physicochemical Constants of Chloronaphthalene Amines

Introduction

Chloronaphthalene amines represent a significant class of substituted aromatic compounds, characterized by a naphthalene bicyclic system bearing both chlorine and amine functional groups. These compounds are of considerable interest to researchers and drug development professionals, primarily as versatile intermediates in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. The specific positioning of the chloro and amino substituents on the naphthalene rings gives rise to a wide array of isomers, each with unique physicochemical properties that dictate its reactivity, bioavailability, and overall utility.

This technical guide provides a comprehensive overview of the core physicochemical constants of various monochloronaphthalene amine isomers. By moving beyond a simple tabulation of data, this document aims to provide causality behind the observed properties, offering field-proven insights into their synthesis and analysis. The information herein is structured to empower researchers to better understand, handle, and utilize these compounds in their experimental workflows.

Section 1: Nomenclature and Isomeric Complexity

The foundation of understanding chloronaphthalene amines lies in their structure. The naphthalene molecule is a fused bicyclic aromatic system with ten carbon atoms. Positions on the rings are numbered to allow for unambiguous naming of its derivatives.

The positions 1, 4, 5, and 8 are chemically equivalent and are referred to as α-positions. The 2, 3, 6, and 7 positions are also equivalent and are known as β-positions. The introduction of two different substituents, a chlorine atom and an amino group, onto this framework leads to a significant number of possible isomers, each with a distinct spatial arrangement and, consequently, distinct properties.

Caption: IUPAC numbering of the naphthalene ring system.

Section 2: Core Physicochemical Properties of Monochloronaphthalene Amines

The molecular formula for all monochloronaphthalene amine isomers is C₁₀H₈ClN, resulting in a consistent molecular weight of approximately 177.63 g/mol .[1][2][3][4] However, other physical properties vary significantly based on the specific substitution pattern. The following table summarizes key data for several known isomers.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |

| 4-Chloro-1-naphthylamine | 4684-12-2 | C₁₀H₈ClN | 177.63[1][3] | 98 - 100[1][3] | 338.4 ± 17.0 (Predicted)[3] | 2.93 ± 0.10[3] |

| 8-Chloro-1-naphthylamine | 59107-51-6 | C₁₀H₈ClN | 177.63[2][5] | 93 - 94[2] | N/A | N/A |

| 1-Chloro-2-naphthylamine | 16452-11-2 | C₁₀H₈ClN | 177.63[4][6] | 59[6] | 322.7 ± 15.0 (Predicted)[6] | 1.51 ± 0.10[6] |

| 2-Chloro-1-naphthylamine | 13711-39-2 | C₁₀H₈ClN | N/A | Solid (Form)[7] | N/A | N/A |

| 3-Chloro-2-naphthylamine | 38410-42-3 | C₁₀H₈ClN | 177.63[8] | N/A | N/A | N/A |

Melting and Boiling Points

The melting and boiling points are dictated by the strength of intermolecular forces. For chloronaphthalene amines, these include van der Waals forces from the large naphthalene core, dipole-dipole interactions from the polar C-Cl bond, and hydrogen bonding capabilities of the -NH₂ group.

-

Expertise & Experience: Isomers with higher symmetry, like 4-chloro-1-naphthylamine, tend to pack more efficiently into a crystal lattice, resulting in a higher melting point compared to less symmetrical isomers. The boiling points are generally high due to the large molecular mass and aromatic stacking interactions. The predicted boiling points suggest that significant energy is required to overcome these intermolecular forces and transition to the gas phase.[9]

Solubility

As a general rule, chloronaphthalene amines exhibit poor solubility in water. The large, nonpolar naphthalene ring system dominates the molecule's character, making it hydrophobic.[10][11] While the amine group can participate in hydrogen bonding with water, its contribution is insufficient to overcome the hydrophobicity of the bulk of the molecule.

-

Trustworthiness: This behavior is consistent with the parent compounds. For instance, both 1-chloronaphthalene and 2-naphthylamine are reported to be insoluble or only slightly soluble in water.[12][13] These compounds are, however, generally soluble in organic solvents like ethanol, ether, and benzene.[10][13]

Basicity and pKa

The basicity of the amine group is a critical chemical parameter, quantified by the pKa of its conjugate acid (Ar-NH₃⁺). A lower pKa value indicates a weaker base.[14]

-

Expertise & Experience: The presence of the chlorine atom, an electron-withdrawing group, decreases the electron density on the naphthalene ring and, by extension, on the nitrogen atom of the amine group. This reduces the nitrogen's ability to accept a proton, making chloronaphthalene amines weaker bases than naphthylamine itself. The predicted pKa for 4-chloro-1-naphthylamine (2.93) is lower than that of 2-naphthylamine (3.92), illustrating this electron-withdrawing effect.[3][13] The relative positions of the two groups are crucial; the effect is more pronounced when the chlorine atom is positioned to exert its inductive and resonance effects more directly on the amine group.

Section 3: Synthesis and Analysis Methodologies

A researcher's ability to use these intermediates effectively depends on robust methods for their synthesis and subsequent analysis to confirm identity, purity, and isomeric ratio.

Synthesis Overview: The Buchwald-Hartwig Amination

While classical methods like the nitration of chloronaphthalenes followed by reduction exist, modern organometallic chemistry offers more efficient and versatile routes. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[1][10] This reaction is highly effective for coupling aryl halides (like dichloronaphthalene) with amines.

-

Causality Behind Experimental Choices: The choice of a palladium catalyst, a specific phosphine ligand (e.g., X-Phos), and a base is critical. Bulky, electron-rich phosphine ligands stabilize the palladium(0) active species and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[15] The base (e.g., KOt-Bu or Cs₂CO₃) is required to deprotonate the amine or facilitate the formation of the palladium-amido complex.[2][15]

Caption: Generalized workflow for Buchwald-Hartwig synthesis.

Analytical Characterization

Confirming the structure and purity of the synthesized chloronaphthalene amine is a non-negotiable step. Due to the potential for multiple isomers, a combination of chromatographic and spectroscopic techniques is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent technique for separating and quantifying isomeric mixtures of aromatic amines.[16][17]

-

Standard Preparation: Prepare individual stock solutions of known chloronaphthalene amine isomers (if available) and a mixed standard solution in a suitable solvent like acetonitrile at a concentration of ~15 ppm.[17]

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or acetonitrile to a similar concentration.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is typically effective (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][18]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄ at pH 2.5) and an organic modifier (e.g., acetonitrile/methanol) is often required to achieve separation of closely-related isomers.[17][18]

-

Detection: A Photo Diode Array (PDA) detector is ideal, monitoring at multiple wavelengths (e.g., 230 nm, 240 nm, 280 nm) to capture the UV absorbance maxima of all components.[17][18]

-

-

Analysis: Inject the mixed standard to determine the retention time for each isomer. Subsequently, inject the synthesized sample to identify the components based on retention time and quantify their relative percentages based on peak area.

Caption: Conceptual workflow for HPLC analysis of isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for confirming the molecular weight of the product. The sample is vaporized and separated on a GC column, and the eluted compounds are fragmented and analyzed by a mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the expected molecular weight (177.63 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.[4][6][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, splitting patterns (spin-spin coupling), and integration of the peaks in the ¹H NMR spectrum provide a detailed map of the proton environments in the molecule, allowing for definitive differentiation between isomers.[5][14]

Conclusion

The chloronaphthalene amines are a class of compounds whose utility is defined by their specific physicochemical properties. Molecular weight is constant across the monochloro- isomers, but melting point, solubility, and basicity are highly dependent on the substitution pattern. This guide has provided a framework for understanding these properties not just as data points, but as consequences of molecular structure and intermolecular forces. For the researcher, a thorough understanding of these principles, coupled with robust synthetic and analytical methodologies like the Buchwald-Hartwig amination and multi-modal chromatography/spectroscopy, is paramount for the successful application of these versatile chemical intermediates.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination. Grokipedia. [Link]

-

Corilo, Y. E., et al. (2021). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Journal of the American Society for Mass Spectrometry. [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

-

Narayanan, P., et al. Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]

-

2-Chloronaphthalene. In: Wikipedia. [Link]

-

1-Chloronaphthalene. PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloronaphthalene. PubChem, National Center for Biotechnology Information. [Link]

-

1-Chloronaphthalene. In: Wikipedia. [Link]

-

1-Chloro-naphthalen-2-ylamine. PubChem, National Center for Biotechnology Information. [Link]

-

Proton (1H) NMR Spectroscopy. Save My Exams. [Link]

-

A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process-related impurities. PubMed. [Link]

-

Gas chromatography / mass spectrometry (GC-MS) analysis of Jatropha curcas latex and its antimicrobial activity on clinical isol. ResearchGate. [Link]

-

2-NAPHTHYLAMINE. Ataman Kimya. [Link]

-

2-Naphthylamine. PubChem, National Center for Biotechnology Information. [Link]

-

Boiling Point. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Tunable CTPhos and chloride enabled direct asymmetric reductive amination for the synthesis of chiral hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. plantarc.com [plantarc.com]

- 13. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. tsijournals.com [tsijournals.com]

- 17. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. wjarr.com [wjarr.com]

- 19. savemyexams.com [savemyexams.com]

Technical Guide: (7-Chloronaphthalen-2-yl)methanamine as a Strategic Pharmaceutical Intermediate

Executive Summary

(7-Chloronaphthalen-2-yl)methanamine (CAS: 1261732-17-5; HCl Salt: 2031268-90-1) is a high-value pharmacophore intermediate used in the development of metabolically stable CNS agents and cardiovascular therapeutics. Unlike its unsubstituted analog, the inclusion of a chlorine atom at the 7-position of the naphthalene ring serves as a metabolic blocker , significantly reducing susceptibility to CYP450-mediated oxidation at the distal aromatic ring. This structural modification is critical for extending the half-life of naphthalene-based drugs, particularly in the design of next-generation Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and Factor Xa inhibitors.

This guide details the chemical profile, therapeutic applications, and industrial-scale synthesis of this intermediate, providing researchers with a validated roadmap for its utilization in drug discovery and process chemistry.

Chemical Profile & Structural Significance[1][2]

Physicochemical Properties

| Property | Value | Relevance |

| IUPAC Name | (7-Chloronaphthalen-2-yl)methanamine | Official nomenclature |

| Molecular Formula | C₁₁H₁₀ClN | Core stoichiometry |

| Molecular Weight | 191.66 g/mol | Fragment size for Lipinski's Rule of 5 |

| LogP (Predicted) | ~2.8 - 3.1 | Optimal lipophilicity for CNS penetration |

| pKa (Base) | ~9.5 (Amine) | Ionized at physiological pH (7.4) |

| H-Bond Donors | 2 (Primary Amine) | Key interaction point for receptor binding |

| Metabolic Liability | Low (7-Cl block) | Resists hydroxylation at the 7-position |

The "Metabolic Block" Strategy

In medicinal chemistry, the naphthalene ring is often prone to oxidative metabolism at the 6- and 7-positions.

-

Unsubstituted Naphthalene: Rapidly metabolized by CYP2D6 and CYP3A4 to form naphthols, leading to rapid clearance.

-

7-Chloro Substitution: The chlorine atom sterically and electronically deactivates the 7-position, preventing the formation of the 7-hydroxy metabolite. This "metabolic blocking" strategy is analogous to the chlorination seen in Sertraline or Venlafaxine analogs to improve pharmacokinetic profiles.

Therapeutic Applications & Mechanism

Factor Xa Inhibitors (Anticoagulants)

Research indicates the utility of (7-chloronaphthalen-2-yl)methanamine as a P1 or P4 moiety in the synthesis of Factor Xa inhibitors. The lipophilic chloronaphthyl group occupies the S1 or S4 binding pocket of the enzyme, enhancing potency through hydrophobic interactions while maintaining metabolic stability.

-

Key Reference: Patent US6395737B1 highlights related sulfonyl-piperazine derivatives where the chloronaphthyl scaffold is crucial for anticoagulant activity.

CNS Agents (Triple Reuptake Inhibitors)

The structural similarity to the "naphthylamine" core of Sertraline and Desvenlafaxine makes this intermediate a privileged scaffold for developing novel antidepressants.

-

Mechanism: The primary amine serves as a mimic for the neurotransmitter's amino group, anchoring the molecule in the transporter's binding site (SERT/NET/DAT).

-

Advantage: The 7-chloro substitution increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration compared to more polar analogs.

Environmental Reference Standard

This compound is also utilized as a reference standard for analyzing degradation products of Naproxen and other naphthalene-based NSAIDs in wastewater. Chlorination during water treatment can generate 7-chloronaphthalene derivatives, necessitating precise standards for environmental impact assessments.

Validated Synthetic Protocols

Retrosynthetic Analysis

The most robust industrial route avoids the use of expensive 7-amino-2-naphthoic acid. Instead, it proceeds via the 7-Chloro-2-naphthoic acid or 7-Chloro-2-carbonitrile pathway.

Pathway A: The Acid Chloride-Amide Reduction Route (Preferred for Purity)

This route ensures high regioselectivity and avoids over-reduction.

Step 1: Formation of 7-Chloronaphthalene-2-carbonyl chloride

-

Reagents: 7-Chloro-2-naphthoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (cat.).

-

Protocol:

-

Suspend 7-chloro-2-naphthoic acid in anhydrous toluene.

-

Add catalytic DMF (0.1 mol%).

-

Add SOCl₂ dropwise at room temperature.

-

Reflux at 80°C for 3 hours until gas evolution ceases.

-

Concentrate in vacuo to remove excess SOCl₂. Use the crude acid chloride immediately.

-

Step 2: Amidation

-

Reagents: Crude Acid Chloride, Aqueous Ammonia (28%) or NH₃ gas, DCM.

-

Protocol:

-

Dissolve crude acid chloride in DCM (0°C).

-

Sparge with NH₃ gas or add dropwise to stirred NH₄OH at 0-5°C.

-

Stir for 2 hours. Precipitate forms.

-

Filter, wash with water and cold ether. Dry to yield 7-Chloronaphthalene-2-carboxamide .

-

Step 3: Reduction to Amine

-

Reagents: Borane-THF complex (BH₃·THF, 1M) or LiAlH₄.

-

Protocol:

-

Suspend amide in anhydrous THF under N₂.

-

Add BH₃·THF (3.0 eq) dropwise at 0°C.

-

Reflux for 12 hours (monitor by TLC).

-

Quench: Cool to 0°C, carefully add MeOH, then 6M HCl.

-

Reflux for 1 hour to break the boron-amine complex.

-

Basify with NaOH to pH > 12.

-

Extract with DCM, dry over Na₂SO₄, and concentrate.

-

Salt Formation: Dissolve in Et₂O, add HCl/dioxane to precipitate the (7-Chloronaphthalen-2-yl)methanamine Hydrochloride .

-

Visualizations

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise industrial synthesis of (7-Chloronaphthalen-2-yl)methanamine from the carboxylic acid precursor.

Pharmacophore & Metabolic Blocking (DOT Diagram)

Figure 2: Structure-Activity Relationship (SAR) highlighting the role of the 7-chloro substituent in preventing metabolic degradation.

Process Chemistry & Quality Control

Impurity Profiling

When synthesizing this intermediate, three critical impurities must be monitored:

-

Des-chloro analog: (Naphthalen-2-yl)methanamine. Origin: Hydrogenolysis of the C-Cl bond during reduction (avoid Pd/C; use Borane or LAH).

-

Dimer formation: Secondary amine formation (Dibenzyl-type). Control: Use excess ammonia during amidation and high dilution during reduction.

-

Nitrile byproduct: If using the nitrile route, unreduced nitrile.

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV at 220 nm (Amide absorption) and 280 nm (Naphthalene characteristic).

References

-

Factor Xa Inhibitors: Patent US6395737B1 - Malonic acid derivatives, processes for their preparation, for their use and pharmaceutical compositions containing them. (2002). Link

-

Anticonvulsant Research: Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents. (2022). National Institutes of Health (PMC). Link

-

Environmental Degradation: Use of Stainless-Steel Electrodes on the Electrochemical Oxidation of Naproxen and its Transformation Products. (2021).[1] MDPI Processes. Link

-

Chemical Properties: PubChem Compound Summary for CID 1261732-17-5. National Library of Medicine. Link

Sources

Methodological & Application

Application Note: Solubility & Handling of (7-Chloronaphthalen-2-yl)methanamine HCl

Executive Summary

This guide details the solubility profile and handling protocols for (7-Chloronaphthalen-2-yl)methanamine hydrochloride .[1] Due to the hybrid nature of this molecule—possessing a highly lipophilic chloronaphthalene core and a hydrophilic ammonium tail—it presents specific solvation challenges.

While the hydrochloride (HCl) salt form enhances aqueous solubility compared to the free base, the compound remains prone to precipitation in high-salt buffers (e.g., PBS) due to the common ion effect and hydrophobic aggregation. This note provides validated protocols for preparing high-concentration DMSO stock solutions and stable aqueous working solutions for biological assays.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6][7][8][9][10]

To predict behavior and troubleshoot precipitation, one must understand the competing forces within the molecule:

| Feature | Chemical Component | Impact on Solubility |

| Hydrophobic Core | 7-Chloronaphthalene | Drastically reduces water solubility. The planar aromatic rings promote π-π stacking aggregation. The chlorine atom adds lipophilicity (ClogP increase). |

| Hydrophilic Head | Methanamine HCl | Enables water solubility. The ionized ammonium group ( |

| Counter-Ion | Chloride ( | Common Ion Effect Risk. High concentrations of |

Solubility Data Summary (Estimated & Empirical)

| Solvent | Solubility Rating | Estimated Max Conc. | Application |

| DMSO | High | > 20 mg/mL | Primary Stock Solution |

| Ethanol | Moderate | 5 – 10 mg/mL | Alternative Stock |

| Pure Water | Moderate | 1 – 5 mg/mL | Intermediate Dilution |

| PBS (pH 7.4) | Low | < 1 mg/mL | Biological Assay (Risk of Crash-out) |

Critical Note: The values above are functional estimates for this class of naphthalene-amine salts. Always determine kinetic solubility empirically before running large-scale screens.

Protocol 1: Preparation of DMSO Stock Solution (Master Stock)

Objective: Create a stable, high-concentration (e.g., 10 mM or 20 mg/mL) master stock for long-term storage.

Reagents & Equipment[3][4][5][11][12]

-

(7-Chloronaphthalen-2-yl)methanamine HCl (Solid)

-

Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Amber glass vials (DMSO leaches contaminants from standard plastics)

Workflow Diagram

Figure 1: Step-by-step workflow for preparing a homogenous DMSO stock solution.

Step-by-Step Procedure

-

Calculation: Calculate the required volume of DMSO based on the molecular weight (MW ≈ 264.15 g/mol for the HCl salt).

-

Formula:

-

-

Weighing: Weigh the solid into a sterile amber glass vial .

-

Why Glass? DMSO is a penetrating solvent; it can extract plasticizers from polypropylene tubes, contaminating your assay.

-

-

Solvation: Add the calculated volume of anhydrous DMSO.

-

Agitation: Vortex vigorously for 30 seconds.

-

Visual Check: Hold the vial up to a light source. Look for "schlieren" patterns (wavy lines indicating density differences). If seen, mixing is incomplete.

-

-

Thermal Assist (If needed): If solid particles remain, warm the vial to 37°C for 5 minutes or sonicate for 60 seconds. Naphthalene derivatives often have high lattice energy requiring thermal activation to dissolve.

-

Storage: Aliquot into small volumes (avoid freeze-thaw cycles) and store at -20°C.

Protocol 2: Aqueous Dilution (Preventing "Crash-Out")

Objective: Dilute the DMSO stock into aqueous buffer (e.g., PBS or Cell Media) without causing precipitation.

The Challenge: Rapidly adding a hydrophobic stock to water causes local regions of high concentration, leading to immediate precipitation (the "Ouzo effect").

Workflow Diagram: The "Stepwise" Method

Figure 2: The stepwise dilution strategy reduces the kinetic shock of transferring hydrophobic molecules into water.

Step-by-Step Procedure

-

Prepare Intermediate Stock (10x):

-

Do not go directly from 100% DMSO to 100% Buffer.

-

Dilute your Master Stock 1:10 into pure water (not PBS/Saline yet).

-

Reasoning: Pure water lacks the high chloride ion concentration of PBS, reducing the "Common Ion Effect" that forces HCl salts out of solution.

-

-

Prepare Final Working Solution (1x):

-

Slowly add the Intermediate Stock to your final buffer (PBS/Media) while vortexing.

-

Ensure the final DMSO concentration is < 1% (or < 0.5% for sensitive cell lines).[2]

-

-

Stability Check:

-

Incubate the working solution at room temperature for 30 minutes.

-

Measure Absorbance at 600nm (OD600). Any reading > 0.05 indicates micro-precipitation.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Cloudiness upon adding to PBS | Common Ion Effect (Cl- ions reducing solubility). | Dilute into 10 mM Tris-Acetate (pH 7.4) or HEPES instead of PBS/Saline. Avoid Chloride-heavy buffers. |

| Precipitate forms after 2 hours | Thermodynamic instability (Kinetic solubility exceeded). | Prepare fresh solutions immediately before use. Do not store aqueous dilutions.[3] |

| Oil droplets visible | "Oiling out" (Phase separation). | The compound has deprotonated to the free base. Ensure buffer pH is below 7.5 . (The amine pKa is likely ~9.5; keeping it charged is vital). |

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).

-

NIST Chemistry WebBook. "Naphthalene derivatives solubility data." (General reference for naphthalene hydrophobicity).

-

PubChem Compound Summary. "(7-Chloronaphthalen-1-yl)methanamine hydrochloride" (Structural analog data).

Sources

Application Notes & Protocols: Preparation of Hydrochloride Salts from Chloronaphthalene Methanamine Free Base

Introduction: The Rationale for Salt Formation in Chemical and Pharmaceutical Development

In the landscape of research and drug development, the conversion of a free amine, such as chloronaphthalene methanamine, into its hydrochloride salt is a fundamental and often critical step. While the free base form represents the active moiety, its physicochemical properties—such as poor aqueous solubility, lower melting point, and potential for instability or hygroscopicity—can present significant challenges for handling, formulation, and bioavailability.[1][2]

The formation of a hydrochloride salt is an acid-base reaction that transforms the neutral, often oily or low-melting solid amine into a crystalline, ionic solid.[3] This transformation typically imparts several desirable characteristics:

-

Enhanced Aqueous Solubility: The ionic nature of the salt dramatically increases water solubility, a crucial factor for many biological and pharmaceutical applications.[2][4]

-

Improved Stability and Shelf-Life: Crystalline salts are generally more stable to heat, light, and oxidation than their free base counterparts.

-

Ease of Handling: The conversion to a solid, crystalline form simplifies weighing, purification, and formulation processes.

-

Higher Melting Point: Salts typically possess higher and sharper melting points, which is an indicator of purity.[1]

This document provides a comprehensive guide to the principles, protocols, and analytical verification for the preparation of chloronaphthalene methanamine hydrochloride from its free base form. The methodologies detailed herein are designed to be robust, reproducible, and grounded in established chemical principles.

Scientific Principle: The Chemistry of Amine Salt Formation

The conversion of an amine to its hydrochloride salt is a classic Brønsted-Lowry acid-base reaction. The amine functional group possesses a lone pair of electrons on the nitrogen atom, rendering it a Lewis base. When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen atom accepts a proton (H+) from the acid.[4][5][6]

The reaction proceeds as follows:

R-CH₂-NH-CH₃ + HCl → [R-CH₂-NH₂-CH₃]⁺Cl⁻ (Chloronaphthalene Methanamine Free Base + Hydrochloric Acid → Chloronaphthalene Methanamine Hydrochloride)

This proton transfer event converts the neutral covalent amine into an ionic ammonium salt, consisting of a positively charged ammonium cation and a negatively charged chloride anion.[3] The equilibrium of this reaction is heavily favored towards the formation of the salt product, especially when a strong acid like HCl is utilized.[4] This fundamental transformation is responsible for the significant changes in the compound's physical and chemical properties.

Experimental Protocols

The selection of a specific protocol for hydrochloride salt formation depends on factors such as the scale of the reaction, the required level of purity, and the available laboratory equipment. Below are three field-proven methods, each with distinct advantages.

Protocol A: Controlled Precipitation Using HCl in an Organic Solvent

This is the most common and highly controlled method for producing high-purity crystalline salts. It relies on the insolubility of the resulting salt in the chosen non-polar or moderately polar organic solvent.

Step-by-Step Methodology:

-

Dissolution of the Free Base: In a clean, dry Erlenmeyer flask equipped with a magnetic stir bar, dissolve the chloronaphthalene methanamine free base in a minimal amount of a suitable anhydrous solvent.

-

Rationale: A minimal volume ensures the final solution is concentrated enough for the salt to precipitate effectively upon formation.

-

Recommended Solvents: Diethyl ether, Ethyl acetate, Isopropanol, or Tetrahydrofuran (THF).[7][8] The choice depends on the solubility of the free base. Diethyl ether is often preferred due to the very low solubility of most hydrochloride salts within it.

-

-

Preparation of HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2.0 M HCl in Diethyl Ether or 1.0 M HCl in Isopropanol). Alternatively, prepare a solution by carefully bubbling dry HCl gas into the desired solvent.[9]

-

Acid Addition and Precipitation: While vigorously stirring the free base solution at room temperature (or cooled in an ice bath for better crystal formation), add the HCl solution dropwise using a syringe or dropping funnel.[7]

-

Observation: The hydrochloride salt will typically begin to precipitate as a white or off-white solid.

-

Rationale: Slow, controlled addition prevents the formation of an oil or amorphous solid and promotes the growth of well-defined crystals.

-

-

Completion and Isolation: Continue adding the HCl solution until no further precipitation is observed or until the solution becomes slightly acidic (test with pH paper on a withdrawn drop, wetted with a trace of water). Stir the resulting slurry for an additional 30 minutes to ensure complete conversion.

-

Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with several small portions of the cold reaction solvent (e.g., diethyl ether) to remove any unreacted starting material or soluble impurities.[7]

-

Drying: Dry the purified salt under a high vacuum at room temperature or with gentle heating to remove all residual solvent.

Protocol B: Anhydrous Salt Formation with Gaseous HCl

This method is ideal when strictly anhydrous conditions are required, as it avoids the introduction of any water.

Step-by-Step Methodology:

-

Dissolution: Dissolve the chloronaphthalene methanamine free base in a suitable anhydrous solvent (e.g., Toluene or Dichloromethane) in a three-neck flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a trap (e.g., a sodium hydroxide solution).

-

Reaction: Slowly bubble dry hydrogen chloride gas through the stirred solution.[7]

-

Isolation: Once precipitation is complete, stop the gas flow and purge the system with an inert gas (e.g., nitrogen or argon) to remove excess HCl.

-

Filtration and Drying: Collect the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum as described in Protocol A.

Workflow for Hydrochloride Salt Preparation

The general experimental process can be visualized as follows:

Caption: General workflow for the preparation and analysis of an amine hydrochloride salt.

Summary of Protocols

| Parameter | Protocol A: HCl in Solvent | Protocol B: Gaseous HCl |

| HCl Source | Solution (e.g., in Ether, IPA) | Dry HCl Gas |

| Control | Excellent, stoichiometric control | Good, requires gas flow monitoring |

| Conditions | Anhydrous (if using anhydrous solvents) | Strictly Anhydrous |

| Advantages | High purity, good crystal formation, readily available reagents.[9] | Excellent for moisture-sensitive compounds. |

| Disadvantages | Solvent choice is critical. | Requires specialized gas handling equipment and stringent safety protocols.[7][9] |

| Best For | General laboratory scale, high-purity applications. | Applications where absolute absence of water is critical. |

Purification by Recrystallization

For obtaining material of the highest purity, the crude hydrochloride salt can be recrystallized.

-

Solvent Selection: Identify a solvent system in which the salt is soluble at an elevated temperature but sparingly soluble at room temperature or below. Common systems include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane.[8][12]

-

Procedure: Dissolve the crude salt in a minimum amount of the hot primary solvent (e.g., ethanol). If any insoluble impurities remain, filter the hot solution.

-

Crystallization: Slowly add the anti-solvent (e.g., diethyl ether) to the hot, clear solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Characterization and Quality Control

Confirmation of successful salt formation and assessment of purity are essential. The following analytical techniques are recommended.

| Technique | Free Base (Expected) | Hydrochloride Salt (Expected) | Rationale |

| Melting Point | Lower, potentially broad range | Higher, sharp melting point[13] | The ionic lattice of the salt requires more energy to break than the intermolecular forces of the free base. |

| FT-IR Spectroscopy | N-H stretch (~3300-3400 cm⁻¹) | Broad N-H⁺ stretch envelope (2400-3000 cm⁻¹)[2] | Protonation of the nitrogen creates the ammonium ion, which has a very distinct, broad stretching vibration at lower wavenumbers. |

| ¹H NMR Spectroscopy | α-protons at a specific chemical shift | α-protons deshielded (shifted downfield) | The positive charge on the adjacent nitrogen atom withdraws electron density, deshielding the neighboring protons. |

| Aqueous Solubility | Low | Significantly Higher[1][2] | The ionic salt readily interacts with the polar water molecules, facilitating dissolution. |

Safety Precautions

A thorough risk assessment must be conducted before beginning any experimental work.

-

Chemical Hazards:

-

Chloronaphthalene Derivatives: These compounds should be handled with care. 1-Chloronaphthalene is listed as harmful if swallowed and can cause skin and eye irritation.[14][15] Assume the methanamine derivative has similar or greater toxicity. Avoid inhalation and skin contact.[16]

-

Hydrochloric Acid (All forms): HCl is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon inhalation.[10][11][17] All work with concentrated HCl solutions or HCl gas must be performed in a certified chemical fume hood.[10][17]

-

Organic Solvents: Many solvents used (e.g., diethyl ether, THF, ethanol) are highly flammable. Ensure there are no ignition sources nearby.

-

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Waste Disposal:

-

All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated solvent waste should be segregated.

-

References

- Serajuddin, A. T. M. (2007).

-

Bubbling hcl gas or adding hcl for crystallization. (2019, October 26). Reddit. Retrieved from [Link]

-

Acid base reactions of amines. (2021, March 12). YouTube. Retrieved from [Link]

-

Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Converting Amine Sulfate into Amine Hydrochloride ? (2020, July 4). Sciencemadness Discussion Board. Retrieved from [Link]

-

Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. Retrieved from [Link]

- Kumar, L., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research.

- Zaworotko, M. J., et al. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.

- Kumar, L., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- Langes, C., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

-

Standard Operating Procedure for Hydrochloric Acid. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. Retrieved from [Link]

-

Classify each amine reaction as acid–base or condensation. (2022, July 22). Pearson. Retrieved from [Link]

- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. (n.d.). Journal of Organic Chemistry.

- Naftifine hydrochloride synthesizing process. (2001). Google Patents.

-

p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

- A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). CORE.

- Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. (n.d.).

-

1-Chloronaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

Hydrochloric Acid Safe Handling Guideline. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved from [Link]

-

2-Chloronaphthalene. (n.d.). PubChem. Retrieved from [Link]

-

Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.. Retrieved from [Link]

-

Methylamine Hydrochloride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023, November 19). Physical Chemistry Research.

- An Improved And Novel Process For The Preparation Of N Methyl 1 Naphthalenemethanamine. (n.d.). Quickcompany. Retrieved from [https://www.quickcompany.in/patents/an-improved-and-novel-process-for-the-preparation-of-n-methyl-1-naphthalenemethanamine-1090-che-2005]

-

1-Chloronaphthalene. (n.d.). Wikipedia. Retrieved from [Link]

- Method for producing chloroalkylamine hydrochloride. (n.d.). Google Patents.

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Classify each amine reaction as acid–base or condensation - Tro 4th Edition Ch 21 Problem 87a [pearson.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]

- 16. fishersci.ca [fishersci.ca]

- 17. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

Application Notes and Protocols for the Coupling of (7-Chloronaphthalen-2-yl)methanamine in Drug Design

Abstract: This comprehensive guide provides detailed application notes and protocols for the coupling of (7-Chloronaphthalen-2-yl)methanamine, a valuable building block in medicinal chemistry. The unique steric and electronic properties of this substituted naphthylmethylamine necessitate careful consideration of reaction conditions to achieve optimal yields and purity. This document explores several robust coupling strategies, including amide bond formation, reductive amination, and Buchwald-Hartwig amination, offering field-proven insights and step-by-step methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 7-Chloronaphthalene Scaffold

The 7-chloronaphthalene moiety is a privileged scaffold in drug discovery, appearing in a range of biologically active molecules. Its rigid, planar structure and specific substitution pattern can facilitate favorable interactions with biological targets. (7-Chloronaphthalen-2-yl)methanamine serves as a key intermediate, allowing for the introduction of this scaffold into a diverse array of potential therapeutics through the formation of new carbon-nitrogen bonds. The presence of the chlorine atom can modulate the electronic properties of the naphthalene ring system and provide a vector for further functionalization. This guide focuses on the practical aspects of coupling this primary amine in a drug design context.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in drug discovery.[1][2] When coupling a sterically demanding amine such as (7-Chloronaphthalen-2-yl)methanamine, the choice of coupling reagent is critical to overcoming potential hindrances and achieving high conversion.

Mechanistic Considerations and Reagent Selection

Amide coupling reactions proceed via the activation of a carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[1] For sterically hindered amines, powerful activating agents are often required.

Table 1: Comparison of Common Amide Coupling Reagents for Hindered Systems

| Reagent(s) | Acronym | Activating Species | Key Advantages | Considerations |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC/HOBt | HOBt active ester | Readily available, cost-effective, water-soluble byproducts. | Can be less effective for highly hindered couplings. |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | OAt active ester | High reactivity, fast reaction times, low racemization.[2][3] | Higher cost. |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Oxyma-based active ester | Excellent for hindered amino acids, non-explosive, soluble byproducts.[4] | Higher cost. |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl | Phosphinic mixed anhydride | Effective for N-methylated and hindered amino acids. | Can produce carcinogenic byproducts in some preparations. |

For (7-Chloronaphthalen-2-yl)methanamine, HATU or COMU are recommended as starting points due to their high reactivity and proven efficacy in challenging couplings.[3][4]

Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of (7-Chloronaphthalen-2-yl)methanamine with a generic carboxylic acid.

Materials:

-

(7-Chloronaphthalen-2-yl)methanamine (1.0 equiv)

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv).

-

Dissolve the acid in anhydrous DMF.

-

Add (7-Chloronaphthalen-2-yl)methanamine (1.0 equiv) to the solution.

-

Add DIPEA (3.0 equiv) to the reaction mixture and stir for 5 minutes at room temperature.

-

In a separate container, dissolve HATU (1.2 equiv) in a minimal amount of anhydrous DMF.

-

Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Amide Coupling

Caption: Workflow for HATU-mediated amide bond formation.

Reductive Amination: Forming C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for forming secondary and tertiary amines by reacting a primary amine with a ketone or aldehyde in the presence of a reducing agent.[5]

Rationale for Sodium Triacetoxyborohydride (STAB)